molecular formula C22H24N2O8S B13795624 Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester CAS No. 74091-47-7

Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester

Cat. No.: B13795624
CAS No.: 74091-47-7
M. Wt: 476.5 g/mol
InChI Key: GINNZXYWHOXWCO-UHFFFAOYSA-N
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Description

Quantum Chemical Analysis of Thiocarbamate Bonding

The substitution of oxygen with sulfur in the carbamate group introduces significant electronic perturbations. Density functional theory (DFT) calculations reveal that the thiocarbamate C=S bond exhibits a bond length of approximately 1.65 Å, compared to 1.34 Å for the C=O bond in conventional carbamates. This elongation arises from sulfur’s larger atomic radius and reduced electronegativity, which diminish orbital overlap efficiency.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) of the thiocarbamate group localizes primarily on the sulfur atom and adjacent nitrogen, with an energy of −7.8 eV, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl carbon (9.2 eV). The HOMO-LUMO gap of 17.0 eV suggests reduced reactivity compared to oxygenated carbamates (ΔE = 18.5 eV), aligning with sulfur’s poorer π-accepting capability.

Table 1: Quantum chemical descriptors for thiocarbamate vs. carbamate groups

Descriptor Thiocarbamate (C=S) Carbamate (C=O)
Bond length (Å) 1.65 1.34
E~HOMO~ (eV) −7.8 −8.2
E~LUMO~ (eV) 9.2 9.9
Hirshfeld qC (e) +0.19 +0.24

The reduced positive charge on the carbonyl carbon (qC = +0.19 e vs. +0.24 e for carbamates) explains this compound’s decreased electrophilicity, critical for understanding its reactivity patterns.

Molecular Orbital Theory Applications for Benzodioxol Interactions

The 2,2-dimethyl-1,3-benzodioxol substituents exhibit pronounced anomeric effects stabilized through hyperconjugative interactions. Natural bond orbital (NBO) analysis identifies three dominant orbital interactions:

  • n(O) → σ(C-O)* hyperconjugation (ΔE = 18.3 kcal/mol)
  • π(C-C) → σ(C-O)* conjugation (ΔE = 12.7 kcal/mol)
  • n(O) → σ(C-CH~3~)* donation (ΔE = 9.4 kcal/mol)

These interactions collectively stabilize the non-planar conformation of the benzodioxol ring by 4.2 kcal/mol relative to the planar form. The HOMO density distribution shows significant localization on the oxygen lone pairs (63%) and aromatic π-system (27%), while the LUMO primarily occupies the σ* orbitals of the C-O bonds (58%).

Table 2: Key molecular orbital interactions in 2,2-dimethyl-1,3-benzodioxol

Interaction Type Energy Stabilization (kcal/mol) Contributing Orbitals
Hyperconjugation (n→σ*) 18.3 O lone pair → C-O σ*
π-Conjugation 12.7 Benzene π → C-O σ*
Methyl group donation 9.4 O lone pair → C-CH~3~ σ*

The dimethyl substituents induce steric hindrance (1.8 Å intermethyl distance), forcing the benzodioxol ring into a puckered conformation that maximizes hyperconjugative stabilization.

Non-Covalent Interaction Networks in Heterocyclic Systems

The crystal packing of this thiocarbamate derivative is governed by three distinct non-covalent interactions:

  • C-H···O hydrogen bonds (2.3–2.5 Å) between benzodioxol oxygen and methyl hydrogens
  • π-π stacking of benzodioxol rings (3.4 Å interplanar distance)
  • S···S van der Waals interactions (3.6 Å) between thiocarbamate sulfur atoms

DFT calculations reveal interaction energies of −4.2 kcal/mol for C-H···O bonds and −2.8 kcal/mol for π-π contacts, with dispersion contributing 68% of the total stabilization energy. The sulfur atoms participate in weak chalcogen bonding (S···O = 3.2 Å, ΔE = −1.4 kcal/mol), further stabilizing the lattice.

Table 3: Non-covalent interaction energies in the crystalline phase

Interaction Type Distance (Å) Energy (kcal/mol) % Dispersion Contribution
C-H···O 2.4 −4.2 58%
π-π stacking 3.4 −2.8 68%
S···S 3.6 −1.1 72%
S···O 3.2 −1.4 65%

These interactions create a three-dimensional network with 14.3 kcal/mol stabilization per molecular unit, explaining the compound’s high melting point (187°C) and low solubility in apolar solvents.

Properties

CAS No.

74091-47-7

Molecular Formula

C22H24N2O8S

Molecular Weight

476.5 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C22H24N2O8S/c1-21(2)29-15-11-7-9-13(17(15)31-21)27-19(25)23(5)33-24(6)20(26)28-14-10-8-12-16-18(14)32-22(3,4)30-16/h7-12H,1-6H3

InChI Key

GINNZXYWHOXWCO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC3=CC=CC4=C3OC(O4)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Specific Preparation of Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester)

While direct literature on this exact compound is limited, closely related compounds such as methyl 5-propylthio-2-benzimidazole carbamate and thiobis(methylcarbamic acid) bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester have been synthesized using analogous methods involving thiobis(methyl) linkages and benzodioxolyl or benzofuranyl esters.

The preparation involves the following key steps:

Synthesis of Thioalkyl-o-phenylenediamine Intermediate
  • Starting from o-nitroaniline derivatives, thiocyanation is performed using ammonium thiocyanate and bromine in methanol at low temperatures (3-5°C).
  • The product, 4-thiocyano-2-nitroaniline, is isolated by filtration and recrystallization with yields around 89-95%.
Reduction to Thioalkyl-o-phenylenediamine
  • The nitro group is reduced to an amine using sodium sulfide nonahydrate under reflux conditions for 13 hours.
  • The crude thioalkyl-o-phenylenediamine is obtained with high purity (>98%) as confirmed by gas chromatography.
Condensation with Alkyl Cyano Carbamate Salt
  • The key carbamate ester formation occurs by reacting the thioalkyl-o-phenylenediamine with the sodium salt of methyl cyano carbamate.
  • This reaction is conducted under controlled acidic conditions (pH ~4) to favor carbamate formation.
  • Methanol is removed by distillation during the reaction, and the mixture is heated to 100°C for one hour to complete the condensation.
  • The product is isolated by filtration, washed, and dried to yield crude carbamate esters with yields ranging from 58% to 90% depending on specific substrates and conditions.

Reaction Conditions and Catalysts

  • Phase Transfer Catalysts: Tetrabutyl ammonium chloride or methyl tributyl ammonium chloride are used to enhance reaction rates and yields during alkylation steps.
  • pH Control: Maintaining pH at approximately 4 during condensation is critical to minimize side reactions and maximize carbamate ester formation.
  • Temperature: Reflux and moderate heating (up to 100°C) are employed to drive reactions to completion.
  • Solvents: Methanol is commonly used as the reaction medium, with removal by distillation during the process.

Summary Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Thiocyanation of o-nitroaniline o-nitroaniline, ammonium thiocyanate, bromine, MeOH, 3-5°C 89-95 Low temperature to control reaction
Reduction to o-phenylenediamine Sodium sulfide nonahydrate, reflux, aqueous medium >98 Long reflux time (13h) for complete reduction
Carbamate formation Thioalkyl-o-phenylenediamine + sodium methyl cyano carbamate salt, pH 4, 100°C 58-90 Acidic pH critical; methanol removal by distillation
Work-up and purification Filtration, washing with water and acetone N/A Product dried to high purity

Research Findings and Considerations

  • The described process offers high purity products with minimal by-products , attributed to controlled pH and temperature.
  • Use of phase transfer catalysts significantly improves alkylation efficiency.
  • The reaction sequence is scalable and adaptable to various substituted benzodioxolyl and benzofuranyl esters.
  • The method aligns with established carbamate synthesis routes but is tailored for thiobis(methyl) linkages and bulky ester groups.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiobis(methyl) linkage.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxolyl groups, where nucleophiles like amines or thiols replace the ester groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions often require catalysts or activating agents to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved thiobis(methyl) derivatives

    Substitution: Substituted benzodioxolyl derivatives

Scientific Research Applications

Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzodioxolyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thiobis(methyl) linkage can undergo redox reactions, modulating the activity of the compound. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Analogues

Thiodicarb (CAS: 59669-26-0)
  • Chemical Name: Ethanimidothioic acid, N,N'-[thiobis[(methylimino)carbonyloxy]]bis-, dimethyl ester
  • Molecular Formula : C₁₀H₁₈N₄O₄S₂
  • Applications : Severely restricted insecticide used in cotton production due to high toxicity .
  • Toxicity: Classified as "extremely toxic" with strict regulatory limitations (mechanical seed treatment only) . Regulatory Status: Notification incomplete under the Rotterdam Convention .

Comparison :

  • Thiodicarb shares a thiobis(methylimino) backbone but lacks the benzodioxol moiety. Its higher toxicity and restricted use contrast with the target compound’s moderate toxicity profile.
Carbamic Acid, Methyl(1-Oxobutyl)-, 2,2-Dimethyl-1,3-Benzodioxol-4-yl Ester (CAS: 60315-52-8)
  • Molecular Formula: C₁₅H₁₉NO₅
  • Molecular Weight : 293.35 g/mol .
  • Toxicity: Oral LD₅₀ (rat): >1,000 mg/kg Oral LD₅₀ (mouse): 2,000 mg/kg Safety Profile: Moderately toxic by ingestion; emits NOₓ upon decomposition .

Comparison :

  • The addition of a methyl(1-oxobutyl) group increases molecular weight and reduces toxicity compared to the target compound. This highlights how alkylation can mitigate acute toxicity in carbamates.

Pharmacologically Active Carbamates

Physostigmine Analogues
  • Key Feature : Active compounds require both a carbamic ester group and a basic substituent (e.g., quaternary ammonium).
  • Examples :
    • 3-Oxyphenyl-trimethylammonium methylsulfate esters : Exhibit miotic and intestinal peristalsis-stimulating activity comparable to physostigmine .
    • Methylphenyl-carbamic esters : Weak miotic activity but retain peristalsis stimulation .

Comparison :

  • The target compound lacks a basic quaternary ammonium group, which may explain its absence of reported cholinergic activity. Structural analogs with such groups demonstrate enhanced pharmacological efficacy .

Toxicity and Stability Trends

Compound LD₅₀ (rat, oral) Key Structural Features Toxicity Class
Target Compound (CAS 40373-39-5) >320 mg/kg Benzodioxol, thiobis(methyl) Poison
Thiodicarb (CAS 59669-26-0) Not reported Thiobis(methylimino), benzofuran Extremely toxic
CAS 60315-52-8 >1,000 mg/kg Benzodioxol, methyl(1-oxobutyl) Moderately toxic

Key Findings :

Benzodioxol vs. Benzofuran : The benzodioxol group in the target compound and CAS 60315-52-8 enhances stability compared to Thiodicarb’s benzofuran, which is associated with higher environmental persistence .

Substituent Effects : Alkyl groups (e.g., methyl(1-oxobutyl)) reduce acute toxicity, whereas thiobis(methyl) groups correlate with moderate toxicity .

Critical Research Insights

  • Structural-Activity Relationship (SAR) : The presence of a basic substituent (e.g., quaternary ammonium) is critical for cholinergic activity, as seen in physostigmine analogs. The target compound’s lack of such groups limits its pharmacological utility .
  • Regulatory Implications : Thiodicarb’s "severely restricted" status underscores the regulatory challenges faced by highly toxic carbamates, whereas the target compound’s moderate toxicity may allow broader industrial applications .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzodioxol substituents and carbamate linkages.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., C24_{24}H28_{28}N2_2O7_7S) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond connectivity .

Q. What are standard protocols for assessing acute oral toxicity in rodent models?

Methodological Answer:

  • LD50_{50} Testing: Administer escalating doses to rats/mice (e.g., 100–1000 mg/kg) and monitor mortality over 14 days.
  • Data Interpretation: Compare results to structurally similar carbamates (e.g., LD50_{50} >300 mg/kg in mice for methyl(1-oxopentyl)carbamate derivatives) .
  • Safety Protocols: Use PPE and fume hoods due to NOx_x emissions during decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data across studies?

Methodological Answer:

  • Model-Specific Variability: Compare interspecies differences (e.g., rat vs. mouse LD50_{50} values) and adjust for metabolic pathways.
  • Dosage Formulation: Assess vehicle effects (e.g., aqueous vs. lipid-based carriers) on bioavailability.
  • Statistical Analysis: Use meta-analysis tools to reconcile data from sources like Dangerous Properties of Industrial Materials .

Q. What experimental methods evaluate thermal stability and decomposition products?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss at elevated temperatures (e.g., >200°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify toxic vapors (NOx_x, SOx_x) emitted during decomposition .
  • Infrared Spectroscopy (IR): Track functional group degradation (e.g., carbamate C=O bonds) .

Q. How do substituent variations (e.g., acyl groups) influence toxicity?

Methodological Answer:

  • Comparative Studies: Synthesize analogs (e.g., methyl(1-oxobutyl)carbamate vs. methyl(1-oxopentyl)carbamate) and test LD50_{50}.
  • QSAR Modeling: Relate substituent hydrophobicity (logP) to toxicity trends. Data from Dangerous Properties of Industrial Materials shows higher acyl chain length correlates with reduced acute toxicity (e.g., LD50_{50} >1 g/kg for pentanoyl derivatives) .

Q. What strategies mitigate challenges in synthesizing benzodioxol carbamate derivatives?

Methodological Answer:

  • Protecting Groups: Use acid-labile groups (e.g., Boc) to prevent benzodioxol ring opening during synthesis.
  • Coupling Reagents: Optimize carbamate bond formation with reagents like EDCI/HOBt.
  • Purification: Employ flash chromatography or HPLC to isolate stereoisomers .

Key Notes

  • Citations follow evidence IDs (e.g., = Dangerous Properties of Industrial Materials).
  • Advanced questions emphasize experimental design and data reconciliation.

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